Product packaging for Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate(Cat. No.:CAS No. 4320-90-5)

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate

Cat. No.: B1600121
CAS No.: 4320-90-5
M. Wt: 155.15 g/mol
InChI Key: UJNRKJQCBKSOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Contemporary Significance of Triazoles in Organic Chemistry

The field of triazole chemistry dates back over a century, with the initial synthesis of these five-membered heterocyclic compounds marking a significant milestone in organic chemistry. researchgate.net The name "triazole" was first proposed in 1885 to describe the five-membered ring system containing three nitrogen atoms. nih.gov Early methods, such as the one developed by German chemists Otto Dimroth and Gustav Fester in 1910 for synthesizing 1H-1,2,3-triazole, laid the groundwork for future exploration. acs.org

In contemporary organic synthesis, 1,2,3-triazoles have garnered exceptional interest, largely propelled by the advent of "click chemistry." wisdomlib.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, provides a highly reliable and specific method for creating 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This has revolutionized their application in various scientific domains.

The significance of the 1,2,3-triazole scaffold is vast and varied. It is a key structural component in numerous pharmaceuticals, including the cephalosporin (B10832234) antibiotic cefatrizine (B1668820) and the β-lactamase inhibitor tazobactam. acs.orgwikipedia.org Beyond medicine, these compounds are integral to materials science, agrochemicals, and organocatalysis. nih.govresearchgate.net Their stability and capacity to engage in hydrogen bonding and dipole interactions make them valuable linkers and pharmacophores in drug discovery. researchgate.netresearchgate.net The continuous development of synthetic methodologies, including metal-free, microwave-assisted, and ultrasound-assisted syntheses, underscores the enduring importance and expanding utility of 1,2,3-triazoles in modern chemical research. nih.govnih.govitmedicalteam.pl

Overview of 1,2,3-Triazole Regioisomers (1H, 2H, 3H) and Their Research Relevance

The 1,2,3-triazole ring system can exist in different constitutional and tautomeric forms, known as regioisomers. The position of the substituent on the nitrogen atoms of the triazole ring dictates the specific isomer. The primary forms are the 1H-, 2H-, and a third tautomer often represented as 4H- or 5H-, which is non-aromatic and generally less stable. nih.gov In substituted triazoles, the isomers are designated based on the point of attachment, leading to 1-substituted, 2-substituted, and in some cases, 4- or 5-substituted derivatives.

The two major aromatic tautomers are the 1H- and 2H-1,2,3-triazoles. nih.gov In aqueous solution, the unsubstituted 1,2,3-triazole exists in a tautomeric equilibrium, with the 2H-isomer being the major form, typically in a 2:1 ratio compared to the 1H-isomer. nih.govacs.org These isomers possess distinct electronic and steric properties, which significantly influences their chemical reactivity and interaction with biological targets.

Key Characteristics of 1,2,3-Triazole Regioisomers
RegioisomerGeneral StructureKey FeaturesResearch Relevance
1H-1,2,3-TriazoleA five-membered ring with a hydrogen attached to the N1 position.Product of the highly popular CuAAC (click chemistry) reaction, leading to 1,4-disubstituted products. nih.gov Can form hydrogen bonds. researchgate.netExtensively used in medicinal chemistry, materials science, and bioconjugation due to the reliability of its synthesis. wisdomlib.orgnih.gov
2H-1,2,3-TriazoleA five-membered ring with a hydrogen attached to the N2 position.Often thermodynamically more stable than the 1H isomer. nih.govacs.org Synthesis can be challenging and less regioselective than for 1H-isomers. researchgate.netInvestigated for unique biological activities and as a structural motif in functional materials. researchgate.netresearchgate.net N2-substitution can lead to distinct biological profiles compared to N1-isomers. researchgate.net
4H/5H-1,2,3-TriazoleNon-aromatic tautomers.Generally unstable and act as transient intermediates in reactions. nih.govLess studied as stable compounds but relevant in mechanistic considerations of triazole chemistry.

Contextualization of Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate within 2H-1,2,3-Triazole Research

This compound is a specific N2-substituted derivative of the 1,2,3-triazole core. Its structure features an ethyl acetate (B1210297) group connected to the second nitrogen atom of the triazole ring. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly within medicinal and materials chemistry research focused on 2H-1,2,3-triazole derivatives.

The synthesis of this compound can be achieved through the N-alkylation of the parent 1,2,3-triazole. A common method involves reacting 1H-1,2,3-triazole with ethyl chloroacetate. This reaction typically yields a mixture of the N1- and N2-alkylated isomers, from which the desired N2-isomer (this compound) must be separated. The ratio of the isomers can be influenced by reaction conditions such as the solvent and base used.

Research has demonstrated the utility of this compound as a synthetic intermediate. For example, it can be converted into the corresponding acid hydrazide, which is a key precursor for synthesizing various heterocyclic systems. This positions the compound as a foundational element for creating libraries of novel molecules with potentially interesting biological activities or material properties.

Physicochemical Data for this compound
PropertyValueReference
CAS Number4320-90-5 achmem.com
Molecular FormulaC6H9N3O2 achmem.com
Molecular Weight155.15 g/mol achmem.com
SMILESCCOC(=O)CN1N=CC=N1 achmem.com

The presence of the ester functional group in this compound allows for a range of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. These transformations enable the introduction of diverse functionalities, further expanding its application in the targeted synthesis of complex molecular architectures built upon the 2H-1,2,3-triazole scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B1600121 Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate CAS No. 4320-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(triazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-7-3-4-8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNRKJQCBKSOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438120
Record name Ethyl (2H-1,2,3-triazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-90-5
Record name Ethyl (2H-1,2,3-triazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidating Molecular Structures of Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate Derivatives

Spectroscopy is a fundamental tool for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for the unambiguous assignment of the molecular structure of triazole derivatives.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For derivatives of 1,2,3-triazole, it is particularly crucial for differentiating between the possible regioisomers (e.g., 1,4-disubstituted, 1,5-disubstituted, and N2-substituted isomers) that can arise during synthesis.

Proton (¹H) NMR provides information on the chemical environment of hydrogen atoms. In a typical ¹H NMR spectrum of a 2H-1,2,3-triazole derivative, the protons on the triazole ring appear as distinct singlets. For example, in a related N2-substituted triazolyl ketone, the two triazole protons appear as singlets at δ 7.69 and δ 7.58 ppm. nih.gov The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group adjacent to the triazole nitrogen and the ethyl group's methylene (OCH₂) and methyl (CH₃) protons also show characteristic signals, typically as a singlet, a quartet, and a triplet, respectively, due to spin-spin coupling.

Carbon-¹³ (¹³C) NMR is instrumental in distinguishing between different triazole regioisomers. The chemical shifts of the triazole ring carbons are highly sensitive to the substitution pattern. For 2H-1,2,3-triazoles, the CH carbons of the triazole ring typically appear in a specific range. For instance, in a study of 2H-triazolyl ketones, the triazole carbons were observed at approximately δ 133.6 and δ 121.9 ppm. nih.gov This is a key differentiator from 1H-1,2,3-triazoles. In 1,4-disubstituted isomers, the C5 carbon signal is found significantly upfield (around δ 120-125 ppm), while in 1,5-disubstituted isomers, the C4 carbon resonates further downfield (around δ 133 ppm). researchgate.net This clear distinction in chemical shifts allows for confident assignment of the N2-substitution pattern in compounds like this compound.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used alongside experimental NMR to predict chemical shifts and confirm structural assignments, especially in complex systems or where tautomeric equilibria exist. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for N2-Substituted 1,2,3-Triazole Derivatives

Compound/FragmentNucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J)Solvent
4-(Cyclohex-1-en-1-yl)-1-(2H-1,2,3-triazol-2-yl)butan-1-one scispace.com¹³C NMR213.5 (C=O), 133.6 (Triazole-CH), 122.6 (Triazole-CH), 57.3, 44.4, 36.2, 30.0-CDCl₃
¹H NMR7.65 (s, 1H), 7.60 (s, 1H), 5.23–5.17 (m, 1H), 2.82–2.70 (m, 2H), 2.60–2.24 (m, 4H)s = singlet, m = multipletCDCl₃
4-Cyclohexyl-1-(2H-1,2,3-triazol-2-yl)butan-1-one nih.gov¹³C NMR206.4 (C=O), 133.6 (Triazole-CH), 121.9 (Triazole-CH), 58.6, 47.3, 40.4, 31.7, 21.6-CDCl₃
¹H NMR7.69 (d, 1H, J=1.0 Hz), 7.58 (d, 1H, J=1.0 Hz), 4.86 (m, 1H), 2.97-2.92 (m, 2H), 2.52-1.74 (m, 6H)d = doublet, m = multipletCDCl₃

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective technique for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the ester is expected in the region of 1730-1750 cm⁻¹. In a related triazolyl ketone, this peak was observed at 1732 cm⁻¹. scispace.com

C-H Stretches: Aromatic C-H stretching vibrations from the triazole ring typically appear just above 3000 cm⁻¹ (e.g., 3126-3102 cm⁻¹). scispace.com Aliphatic C-H stretches from the ethyl and methylene groups are found just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations from the triazole ring's double bonds (C=C and C=N) usually appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group will show a strong band, typically between 1000-1300 cm⁻¹.

The presence and specific wavenumbers of these bands provide corroborating evidence for the proposed molecular structure. nih.govscispace.com

Table 2: Key IR Absorption Frequencies for Related Triazole Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
4-(Cyclohex-1-en-1-yl)-1-(2H-1,2,3-triazol-2-yl)butan-1-one C-H (aromatic)3126, 3102 scispace.com
C-H (aliphatic)2980, 2925 scispace.com
C=O (ketone)1732 scispace.com
4-Cyclohexyl-1-(2H-1,2,3-triazol-2-yl)butan-1-one C-H (aromatic)3128, 3093 nih.gov
C-H (aliphatic)2961, 2876 nih.gov
C=O (ketone)1706 nih.gov

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), is particularly useful. It can determine the molecular mass with very high precision, allowing for the calculation of the elemental formula. For this compound (C₆H₉N₃O₂), the expected exact mass is 155.0695. HRMS analysis of related compounds has shown excellent agreement between the calculated and found m/z values for the protonated molecule [M+H]⁺, confirming their elemental composition. nih.govscispace.com For example, the calculated m/z for the [M+H]⁺ ion of C₇H₁₀N₃O was 152.0818, and the found value was 152.0817. scispace.com

The fragmentation pattern observed in the mass spectrum can also help to confirm the structure. The cleavage of the ester group or the bond between the acetate moiety and the triazole ring are common fragmentation pathways that can be identified to support the structural assignment.

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods provide data on molecular structure in solution or the gas phase, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

For the related compound Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, a single-crystal X-ray diffraction study revealed detailed structural parameters. researchgate.net The molecule was found to crystallize in the triclinic space group P-1. The analysis showed that the benzene (B151609) and triazole rings were each planar, with a dihedral angle of 18.36 (9)° between them. researchgate.net

Such analyses provide definitive proof of the connectivity and stereochemistry of the molecule. The crystallographic data includes precise atomic coordinates, cell parameters (a, b, c, α, β, γ), and details about the crystal packing, which is influenced by intermolecular forces like hydrogen bonding and π–π stacking. researchgate.netnih.gov This level of detail is the gold standard for structural confirmation of new chemical entities.

Table 3: Crystallographic Data for Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate researchgate.net

ParameterValue
Chemical Formula C₁₂H₁₃N₃O₂
Formula Weight 231.25
Crystal System Triclinic
Space Group P-1
a (Å) 5.6646 (15)
b (Å) 8.644 (2)
c (Å) 12.393 (3)
α (°) 85.549 (4)
β (°) 81.179 (4)
γ (°) 74.569 (4)
Volume (ų) 577.6 (3)
Z 2
Calculated Density (Mg m⁻³) 1.330

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HF methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure and geometric parameters of molecules. These calculations have been widely applied to the study of triazole derivatives to understand their stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules. For 2-substituted-2H-1,2,3-triazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to predict molecular structures with high accuracy.

Table 1: Representative Optimized Geometrical Parameters for a 2-Aryl-2H-1,2,3-triazole Carboxylic Acid Derivative (Calculated at the MP2/6-31G(d,p) level)

ParameterBond Length (Å) / Bond Angle (°)
N7=N81.284
N8-N91.353
N9=C101.320
C10-C111.455
C11-N71.365
N7-N8-N9111.4
N8-N9-C10105.7
N9-C10-C11110.4
C10-C11-N7106.1
C11-N7-N8106.3

Note: Data is for 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid as a representative example. scielo.br The atom numbering corresponds to the cited study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. ukm.my

For triazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. In a study on 1,2,3-triazole and chiral Schiff base hybrids, the HOMO-LUMO gap was calculated to be in the range of 3.37 to 4.76 eV. nih.gov For Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate, the HOMO is expected to be localized primarily on the triazole ring, while the LUMO may be distributed over the triazole ring and the carbonyl group of the ethyl acetate (B1210297) moiety. The specific energies and the resulting gap would dictate the molecule's electronic behavior and potential for charge transfer interactions.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted 1,2,3-Triazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1,2,3-Triazole Schiff Base Hybrid 1--4.64
1,2,3-Triazole Schiff Base Hybrid 2--4.68
1,2,3-Triazole Schiff Base Hybrid 3--4.28
1,2,3-Triazole Schiff Base Hybrid 4--3.37

Note: Data is for representative 1,2,3-triazole-chiral Schiff base hybrids. nih.gov Specific HOMO and LUMO energy values were not provided in the source.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For triazole derivatives, MEP maps show that the nitrogen atoms of the triazole ring are typically regions of negative potential, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the ethyl acetate group. The hydrogen atoms, particularly those on the ethyl group, would exhibit positive potential. This information is crucial for understanding intermolecular interactions and the molecule's role in biological systems.

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electrons among the atoms. uni-muenchen.de These charges are calculated based on the molecular orbitals and the basis set used in the quantum chemical calculation. While Mulliken charges are known to be basis set dependent, they can provide a qualitative understanding of the electronic structure. uni-muenchen.de

In studies of triazole derivatives, Mulliken charge analysis has been used to identify the most positively and negatively charged atoms. niscpr.res.in For this compound, the nitrogen atoms of the triazole ring and the oxygen atoms of the ester group are expected to carry negative charges, while the carbon atoms bonded to these heteroatoms and the hydrogen atoms would have positive charges. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Table 3: Representative Mulliken Atomic Charges for a 2-Aryl-2H-1,2,3-triazole Carboxylic Acid Anion (Calculated at the MP2/6-31G(d,p) level)

AtomCharge (e)
N7-0.218
N80.088
N9-0.323
C100.435
C11-0.126
O12 (Carboxylate)-0.889
O13 (Carboxylate)-0.843

Note: Data is for the anionic form of 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate as a representative example. nih.gov The atom numbering corresponds to the cited study.

Conformational Analysis and Tautomerism Studies of Triazole Systems

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Theoretical calculations have consistently shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. nih.gov This stability is a key factor in the prevalence of N2-substituted 1,2,3-triazoles in certain synthetic routes. scielo.br

Correlation of Theoretical Descriptors with Experimental Data (e.g., Inhibition Efficiencies)

A significant application of computational chemistry is to establish a correlation between calculated molecular properties (theoretical descriptors) and experimentally observed activities, such as biological inhibition efficiencies. This is the basis of Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov

In the context of triazole derivatives, theoretical descriptors such as HOMO-LUMO energies, dipole moment, and atomic charges can be correlated with their anticancer, antifungal, or enzyme inhibitory activities. For example, a QSAR study on a series of 1,2,3-triazole derivatives revealed that their cytotoxic activities against various cancer cell lines could be modeled using a combination of molecular descriptors. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For this compound, if it were to be evaluated for a particular biological activity, these computational methods could be employed to understand the structural features that contribute to its efficacy and to design modifications that could enhance its performance.

Applications in Advanced Research Domains

Biomedical and Pharmaceutical Research

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, is a significant scaffold in medicinal chemistry. nih.govnih.gov This structure is valued for its ability to engage in various non-covalent interactions with biological receptors and enzymes. nih.gov Derivatives of ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, which incorporate this triazole motif, are subjects of extensive research due to their wide-ranging pharmacological potential. These compounds are explored for their therapeutic applications in treating a variety of conditions, including cancer, microbial infections, and inflammation. nih.govnih.gov The versatility of the triazole ring allows for extensive structural modifications, enabling the development of novel bioactive molecules with diverse therapeutic applications. nih.gov

The inherent properties of 1,2,3-triazole derivatives make them compelling candidates in drug discovery. lifechemicals.com Their structure is metabolically stable and can act as a bioisostere for amide bonds, a common feature in many biological molecules. nih.govlifechemicals.com This has led to the development of numerous triazole-based compounds with a wide spectrum of biological activities. nih.govresearchgate.net Researchers have successfully synthesized and evaluated various derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov

The search for novel anticancer therapeutics has identified 1,2,3-triazole derivatives as a promising class of compounds. nih.govresearchgate.net These molecules have been shown to exhibit cytotoxic activity against a range of human cancer cell lines. nih.gov The mechanism of action is often linked to their ability to inhibit specific enzymes or pathways crucial for tumor growth and survival. researchgate.net

Research has demonstrated that linking the 1,2,3-triazole moiety to other bioactive scaffolds, such as tetrahydrocurcumin (B193312) or capsaicin, can enhance anticancer properties. nih.govacs.org For instance, a series of 1,2,3-triazole linked tetrahydrocurcumin derivatives were synthesized and tested against four human cancer cell lines. nih.gov One derivative, compound 4g , showed particularly potent activity against the HCT-116 colon carcinoma cell line, with an IC₅₀ value of 1.09 µM. nih.gov Further studies indicated that this compound could arrest the cell cycle at the G1 phase. nih.gov Similarly, thiazolidinone-1,2,3-triazole hybrids have shown notable anticancer activity, with some derivatives demonstrating IC₅₀ values as low as 10 μM against various cancer cell lines. nih.gov

The table below summarizes the anticancer activity of selected 1,2,3-triazole derivatives.

Derivative TypeCancer Cell LineActivity (IC₅₀)Reference
1,2,3-Triazole linked Tetrahydrocurcumin (4g )Human Colon Carcinoma (HCT-116)1.09 ± 0.17 µM nih.gov
1,2,3-Triazole linked Tetrahydrocurcumin (4g )Human Lung Adenocarcinoma (A549)45.16 ± 0.92 µM nih.gov
1,2,3-Triazole linked Tetrahydrocurcumin (4f )Human Colon Carcinoma (HCT-116)15.59 µM nih.gov
1,2,3-Triazole linked Tetrahydrocurcumin (4f )Human Hepatoma Carcinoma (HepG2)53.64 µM nih.gov
Thiazolidinone-1,2,3-triazole hybridsHT-1080, A-549, MDA-MB-231up to 10 μM nih.gov
Pyrazolo- nih.govnih.govrsc.org-triazole- nih.govnih.govlifechemicals.com-triazole hybridsHepG-2, HCT-116, MCF-712.22–40.14 µM nih.gov
3-(1-benzyl-tetrazolyl)-β-carboline (1c )Ovarian, Leukemia, Renal, BreastActive nih.gov

The broad-spectrum antimicrobial potential of 1,2,3-triazole derivatives makes them a significant area of research in combating infectious diseases. nih.govnih.govwisdomlib.org

Antibacterial Activity

Numerous studies have reported the synthesis of novel triazole derivatives with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. wisdomlib.orgnih.gov For example, coumarin-1,2,3-triazole conjugates have demonstrated significant activity against Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 µg/mL. mdpi.com In another study, novel 1H-1,2,4-triazolyl derivatives showed antibacterial activity with MIC values lower than the standard drugs ampicillin (B1664943) and chloramphenicol (B1208) against several bacterial strains. nih.gov The modification of existing antibiotics, like ciprofloxacin (B1669076) and norfloxacin, with 1,2,3-triazole moieties has also yielded hybrid compounds with enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. mdpi.com

Antifungal Activity

Triazole compounds form the basis of several clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govncl.res.in Research continues to explore new triazole derivatives to overcome emerging fungal resistance. mdpi.com Novel 1,2,3-triazole analogues of fluconazole have been synthesized and shown to be more potent against Candida pathogens than fluconazole itself. ncl.res.innih.gov For example, compounds 1c, e, f, l, and p in one study exhibited an MIC₈₀ value of 0.0039 µg/mL against Candida albicans, which is 128 times more active than fluconazole. nih.gov Similarly, carnosic acid derivatives incorporating a 1,2,3-triazole ring showed significant growth inhibition (up to 91.3%) against Cryptococcus neoformans. mdpi.com

Antiviral Activity

The application of triazole derivatives extends to antiviral research. nih.govnih.gov While less extensively documented in the provided sources than other antimicrobial activities, the 1,2,3-triazole scaffold is recognized for its potential in developing agents against various viruses, including HIV. nih.gov The structural versatility of the triazole ring allows for its incorporation into diverse molecular frameworks to target viral replication processes. nih.gov

Antiparasitic Activity

Triazole derivatives have emerged as promising candidates for the development of new treatments for parasitic diseases, including leishmaniasis, Chagas disease, and malaria. nih.govnih.gov A study on 1,2,3-triazole-based hybrids against Trypanosoma cruzi, the parasite causing Chagas disease, identified three derivatives (1d, 1f, 1g ) with potent activity against the trypomastigote form of the parasite, showing IC₅₀ values up to 100 times lower than the reference drug benznidazole. nih.gov Another series of prenyl-1,2,3-triazoles was evaluated for antimalarial activity, with two compounds (1o and 1r ) displaying IC₅₀ values below 3.0 µM against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov

The table below provides a summary of the antimicrobial activities of various triazole derivatives.

ActivityDerivative TypeOrganism(s)Activity Metric (MIC, IC₅₀)Reference
Antibacterial Coumarin-1,2,3-triazole conjugatesEnterococcus faecalis12.5–50 µg/mL (MIC) mdpi.com
Antibacterial 1,2,3-Triazole functionalized CiprofloxacinStaphylococcus aureus, Escherichia coliExceeded initial molecule mdpi.com
Antifungal Fluconazole analogues (1c, e, f, l, p )Candida albicans0.0039 µg/mL (MIC₈₀) nih.gov
Antifungal Carnosic acid derivative (22 )Cryptococcus neoformans91.3% growth inhibition mdpi.com
Antiparasitic 1,2,3-Triazole hybrid (1d )Trypanosoma cruzi0.21 µM (IC₅₀) nih.gov
Antiparasitic Prenyl-1,2,3-triazole (1o, 1r )Plasmodium falciparum (CQ-resistant)< 3.0 µM (IC₅₀) nih.gov

Anti-inflammatory Properties

The 1,2,3-triazole structure is a key component in the design of novel anti-inflammatory agents. nih.gov These compounds can exert their effects by inhibiting the production or function of inflammatory mediators. nih.gov A study on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety identified several compounds with promising anti-inflammatory effects in microglial cells without significant cytotoxicity. nih.gov Another synthesized compound, 5-pyridin-2-yl-1H- nih.govnih.govrsc.orgtriazole-3-carboxylic acid ethyl ester , demonstrated a significant, dose-dependent inhibition of thermally-induced protein denaturation, a marker for anti-inflammatory activity. nih.gov At a concentration of 1000 µg/mL, it achieved 71.1% inhibition, comparable to the 81.3% inhibition by the standard drug Aspirin. nih.gov

Anticonvulsant Properties

Triazole derivatives are actively investigated for the treatment of epilepsy and other seizure-related disorders. nih.govzsmu.edu.uanih.gov Research into N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters identified several derivatives active in both the 6Hz psychomotor and maximal electroshock (MES) seizure tests in mice. nih.gov Notably, compound 4g from this series was active at a dose of 100 mg/kg in both tests without inducing neurotoxicity. nih.gov In a separate study, a series of 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indole derivatives was synthesized and evaluated, with compound 4p emerging as the most potent, showing a median effective dose (ED₅₀) of 10.2 mg/kg, indicating better anticonvulsant activity and a higher safety profile than the drug carbamazepine. researchgate.net

Derivatives of triazole are also explored for their antioxidant properties. researchgate.net The triazole nucleus is found in compounds that play a role in mechanisms related to oxidative stress. nih.gov While specific studies focusing solely on the antioxidant activity of this compound were not prominent in the search results, the broader class of triazole-containing natural product conjugates has been reported to possess antioxidant effects. researchgate.net This suggests a potential avenue for further investigation into the capacity of these derivatives to mitigate oxidative damage.

Heterocyclic compounds are fundamental to medicinal chemistry, with the majority of new drug candidates containing at least one such ring system. Among these, triazoles are considered highly attractive and versatile building blocks in drug design. nih.govrsc.org Their value stems from several key characteristics.

The 1,2,3-triazole ring is a well-established bioisostere of the amide bond, meaning it can replace an amide group in a molecule without significantly altering its biological activity. nih.govlifechemicals.com This is advantageous because the triazole ring offers greater metabolic stability compared to the more easily hydrolyzed amide bond. lifechemicals.com Furthermore, the polarity of the triazole moiety can improve a drug candidate's water solubility and its ability to form hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors. nih.govacs.org

The synthetic accessibility of triazoles, particularly through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient creation of large and diverse libraries of compounds for screening. rsc.orgnih.gov This has made the 1,2,3-triazole scaffold a privileged structure for generating novel bioactive molecules across a wide range of therapeutic areas, including oncology and infectious diseases. nih.govnih.gov

Virtual Screening and Molecular Docking Studies (e.g., with Superoxide (B77818) Dismutase)

Virtual screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction between a small molecule (ligand) and a macromolecular target, such as an enzyme. nih.gov This approach is crucial in drug discovery for identifying potential inhibitors. nih.gov The primary goal is to understand the binding pose of the molecule within the target's active site, which provides insights into its potential biological activity. nih.govnih.gov

Derivatives of 1,2,3-triazole have been identified as possessing superoxide dismutase (SOD)-like activity, an important function for mitigating oxidative stress in biological systems. nih.gov To theoretically investigate and rationalize this activity, molecular docking simulations are employed. univ-tlemcen.dz These computational studies can model the interaction between triazole derivatives and the SOD enzyme, revealing key binding modes and affinities. nih.govuniv-tlemcen.dz For instance, docking studies on various compounds with SOD have successfully identified potential new inhibitors and provided templates for the development of more potent antioxidative agents. nih.gov The insights gained from such in-silico analyses help to explain the inhibitory potency of these molecules and guide the design of new, more effective compounds. nih.gov

Materials Science and Engineering

The inherent stability and versatile coordination chemistry of the 1,2,3-triazole ring make it a valuable component in the development of functional materials. researchgate.netresearchgate.net

Corrosion Inhibition Studies with this compound Derivatives on Metals (e.g., Mild Steel)

The protection of metals like mild steel from corrosion in acidic environments is a significant industrial challenge. rsc.org Triazole derivatives have emerged as effective and ecologically friendly corrosion inhibitors. researchgate.net A notable example is the derivative ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297), which has been studied extensively for its ability to protect mild steel in a 1.0 M HCl solution. rsc.orgresearchgate.netrsc.org

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that this compound acts as a mixed-type inhibitor. researchgate.netrsc.org This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibitor molecules form a protective film on the steel surface through a process of adsorption, which involves both physical and chemical bonding between the triazole derivative and the metal. researchgate.netrsc.org Research has shown a high inhibition efficiency, reaching up to 95.3% at a concentration of 1.0 × 10⁻³ M. researchgate.netrsc.org The effectiveness of the inhibition is dependent on the concentration of the triazole derivative.

Inhibition Efficiency of Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate on Mild Steel in 1.0 M HCl

Concentration (M) Inhibition Efficiency (%)
1.0 × 10⁻³ 95.3%
5.0 × 10⁻⁴ 93.8%
1.0 × 10⁻⁴ 91.0%
5.0 × 10⁻⁵ 87.2%
1.0 × 10⁻⁵ 80.5%

Data sourced from electrochemical impedance spectroscopy measurements. researchgate.net

Applications in Photo-stabilizers

The 1,2,3-triazole heterocycle is utilized in the formulation of photostabilizers. researchgate.net These additives are incorporated into materials, particularly polymers, to protect them from degradation caused by exposure to light, especially UV radiation. The inherent stability of the triazole ring, a result of its aromaticity and the strength of its covalent bonds, contributes to its effectiveness in this role. researchgate.net

Development of Dyes

The 1,2,3-triazole structure serves as a key component in the synthesis of specialized dyes and pigments. researchgate.net The triazole motif can be incorporated into larger molecular architectures to tailor their optical and electronic properties. nih.gov A significant application is in the development of dyes for solar cells, where ruthenium(II) complexes based on 1,2,3-triazolate ligands have shown promising properties. scite.ai Furthermore, introducing triazole units into fluorescent molecules like pyrene (B120774) allows for the fine-tuning of their photophysical behavior, which is essential for creating advanced materials with specific light-emitting characteristics. nih.gov

Catalysis and Chemical Transformations

Utilization of Triazole Ligands in Catalytic Systems

The 1,2,3-triazole ring is a highly versatile ligand in coordination chemistry and catalysis. uq.edu.auscite.ai Its structure, featuring multiple nitrogen atoms, provides excellent coordination sites for a wide range of metal ions, including palladium(II), copper(I), ruthenium(II), and silver(I). uq.edu.auscite.aimdpi.com This ability to form stable complexes with catalytically active metals is a key reason for their widespread use. researchgate.net

The ease of functionalization of the triazole ring allows for the synthesis of complex ligands with predictable electronic properties. uq.edu.au For example, pyridine-appended triazole-based bisphosphines have been synthesized and used to form palladium(II) complexes. rsc.org These complexes have demonstrated excellent catalytic activity in organic reactions such as the α-alkylation of acetophenone (B1666503) derivatives. rsc.org The triazole unit's ability to act as a robust scaffold makes it an indispensable tool in the design of modern catalytic systems for efficient and selective chemical transformations. researchgate.netuq.edu.au

Future Directions and Emerging Research Avenues

Development of Novel and Regioselective Synthetic Methodologies for 2H-1,2,3-Triazoles

A primary challenge in the synthesis of 2-substituted-1,2,3-triazoles is achieving high regioselectivity. Traditional methods, such as the alkylation of NH-1,2,3-triazoles with electrophilic agents, often result in a mixture of 1H and 2H isomers, complicating purification and reducing yields. researchgate.net Future research is therefore geared towards developing more efficient and selective synthetic protocols.

Key areas of development include:

Catalyst-Free N-Arylation: A scalable, catalyst-free method for the N-arylation of 1,2,3-triazoles has shown promise for producing N2-aryl-1,2,3-triazoles with very good yields. organic-chemistry.org

Copper-Catalyzed Reactions: Chan–Lam reactions using copper (II) acetate (B1210297) have been shown to produce 2-N-aryl derivatives with 100% regioselectivity in high yields. mdpi.com Similarly, copper-catalyzed annulation of azirines and aryldiazonium salts provides a regiospecific route to fully substituted N2-aryl-1,2,3-triazoles. organic-chemistry.org

Palladium/Copper Bimetallic Catalysis: Three-component coupling reactions involving unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide (B81097) under Pd(0)-Cu(I) bimetallic catalysis have been developed. organic-chemistry.org These reactions can form a 1-allylpalladium-1,2,3-triazole complex that subsequently rearranges to the more stable 2H isomer. researchgate.net

Alternative Cycloadditions: Research into intermolecular cycloadditions, such as those between tosylhydrazones and nitriles promoted by t-BuOK, offers pathways to 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org Another novel approach involves the 1,3-dipolar cycloaddition of phenyldiazomethane (B1605601) to imidates, which proceeds with high regioselectivity. tsijournals.com

These advanced methodologies represent a significant step toward the efficient and selective synthesis of compounds like Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, making them more accessible for further study.

Synthetic MethodKey FeaturesRegioselectivityRef.
Alkylation of NH-1,2,3-triazoles Reaction with alkyl halides (e.g., benzyl (B1604629) chloride)Often yields isomeric mixtures (1H and 2H) researchgate.netmdpi.com
Chan-Lam Arylation Copper (II) acetate catalysis with boronic acids100% regioselective for 2-N-aryl derivatives mdpi.com
Cu-Catalyzed Annulation Reaction of azirines and aryldiazonium saltsRegiospecific access to N²-aryl-1,2,3-triazoles organic-chemistry.org
Iodide Ion Promoted Triazolization Direct α-C(sp²)-H triazolization of aldehydesHigh regioselectivity for N²-substituted derivatives organic-chemistry.org
t-BuOK Promoted Cycloaddition Intermolecular reaction of tosylhydrazones with nitrilesProvides 4,5-diaryl-2H-1,2,3-triazoles organic-chemistry.org

Advanced Computational Modeling for Structure-Activity Relationship Prediction and Material Design

Computational tools are becoming indispensable in modern drug discovery and material science, offering a way to predict molecular properties and guide experimental work. acs.org For 1,2,3-triazole derivatives, these methods are crucial for understanding structure-activity relationships (SAR) and designing novel molecules with desired characteristics.

Future research in this area will likely focus on:

Molecular Docking: This technique is widely used to predict the binding affinities and modes of ligands with macromolecular targets, such as enzymes or receptors. acs.org For instance, molecular docking has been employed to study how triazole derivatives interact with targets like the VEGFR-2 receptor, providing insights into their potential as anticancer agents. nih.gov

Pharmacokinetic (ADMET) Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates. nih.gov This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles, saving time and resources.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure of molecules. acs.org This is valuable for understanding reactivity and designing materials with specific electronic or optical properties.

Automated Topology Building: The Automated Topology Builder (ATB) and Repository aids in developing molecular force fields for simulations of biomolecular systems, which is essential for studying interactions between triazole-based ligands and their biological targets. uq.edu.au

By applying these computational approaches to this compound and its derivatives, researchers can more effectively predict their biological activity and potential applications in material science, accelerating the development process.

Computational MethodApplication in Triazole ResearchOutcomeRef.
Molecular Docking Predicting binding modes and affinities with biological targetsIdentification of potential drug candidates and their mechanism of action acs.orgnih.gov
ADMET Prediction In silico evaluation of pharmacokinetic propertiesEarly assessment of drug-likeness and potential toxicity nih.gov
Density Functional Theory (DFT) Calculation of electronic structure and propertiesUnderstanding molecular reactivity and guiding material design acs.org
SAR Studies Correlating structural modifications with biological activityGuiding the synthesis of more potent and selective compounds nih.govnih.gov

Exploration of New Biological Targets and Therapeutic Applications of this compound Scaffolds

The 1,2,3-triazole ring is a versatile scaffold known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. nih.gov This has led to the discovery of a wide array of biological activities in triazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govtandfonline.com Future research should systematically explore the therapeutic potential of scaffolds based on this compound.

Emerging areas for investigation include:

Anticancer Activity: 1,2,3-triazole derivatives have shown significant potential as anticancer agents. researchgate.net Specific targets include tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are crucial for tumor growth under hypoxic conditions. nih.gov Other research has identified triazole derivatives with inhibitory activity against Bcl-2, an anti-apoptotic protein often overexpressed in cancer cells. nih.gov Studies on coumarin-triazole hybrids have also shown promise in inhibiting the malignant behaviors of colorectal cancer cells. researchgate.net

Antimicrobial Properties: The triazole nucleus is a component of several antifungal drugs. Research has demonstrated that certain 1,2,3-triazole-benzoimidazole hybrids exhibit potent antibacterial activity against antibiotic-resistant clinical strains of Gram-positive bacteria like Enterococcus faecalis. nih.govtandfonline.com

Enzyme Inhibition: Triazole derivatives have been investigated as inhibitors for various enzymes. For example, some have shown inhibitory activity against α-glucosidase, suggesting potential applications in managing diabetes. researchgate.net

Neurodegenerative Diseases: The structural similarity of the triazole core to other bioactive linkers has prompted its use in developing molecular probes for imaging applications in Alzheimer's disease, specifically targeting tau protein aggregates. nih.gov

By synthesizing libraries of compounds derived from the this compound scaffold and screening them against diverse biological targets, new therapeutic applications may be uncovered.

Therapeutic AreaBiological Target/ActivityExample Triazole Derivative ClassRef.
Oncology Carbonic Anhydrase IX & XII InhibitionGeneral 1,2,3-triazole scaffolds nih.gov
Oncology Bcl-2 InhibitionFused Triazolothiadiazoles nih.gov
Infectious Disease Antibacterial (e.g., E. faecalis)1,2,3-triazole-benzoimidazole hybrids nih.gov
Infectious Disease Antifungal (Plant Pathogens)1,2,3-triazole acetamide (B32628) derivatives tandfonline.com
Metabolic Disease α-glucosidase InhibitionGlucose-conjugated triazoles researchgate.net
Neurology Tau Protein ImagingBenzothiazole-triazole hybrids nih.gov

Integration of this compound into Multidisciplinary Research Platforms (e.g., Agrochemicals)

The utility of the 1,2,3-triazole core extends beyond medicinal chemistry into other multidisciplinary fields such as agrochemicals and materials science. nih.gov The unique chemical properties of the this compound scaffold make it a candidate for exploration in these emerging areas.

Future research could focus on:

Agrochemicals: The development of novel pesticides and fungicides is a critical area of research. The known antifungal properties of triazoles suggest that derivatives of this compound could be developed as potent agents against plant pathogenic fungi. tandfonline.com Their structural stability and potential for varied substitution patterns make them attractive candidates for creating new, effective crop protection agents.

Materials Science: The high nitrogen content and aromatic nature of the triazole ring make these compounds energy-rich heterocycles. nih.gov This property is valuable in the development of advanced materials. Furthermore, the ability to form stable linkers makes them suitable for creating functional polymers and other materials with specific optical or electronic properties.

By exploring these non-medical applications, the full potential of the this compound scaffold can be realized, leading to innovations across a broad spectrum of scientific and industrial fields.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via alkylation of 1,2,3-triazole with ethyl bromoacetate in acetone using Na₂CO₃ as a base. The reaction is heated at 35°C for 5 days, yielding 14% of the 2H-triazole regioisomer . Key variables affecting yield include reaction time, temperature, and stoichiometry. Optimization strategies could involve exploring alternative solvents (e.g., DMF for faster kinetics) or catalysts (e.g., phase-transfer agents) to enhance regioselectivity and reduce side products.

Q. How can NMR spectroscopy distinguish between regioisomers of triazole-containing acetates?

¹H NMR is critical for distinguishing 1H- and 2H-triazole isomers. For this compound, the triazole protons appear as two singlets at δ 7.75 and 7.71 ppm, while the 1H-triazole isomer shows a single singlet at δ 7.69 ppm for its two equivalent protons. The acetate methylene group (CH₂CO₂Et) resonates at δ 5.19 ppm for the 2H-isomer versus δ 5.24 ppm for the 1H-isomer .

Q. What role does the ester group play in the compound’s reactivity in further derivatization?

The ethyl ester acts as a protecting group for the carboxylic acid, enabling stability during synthesis while allowing later hydrolysis to the free acid for conjugation or salt formation. This functionality is exploited in medicinal chemistry to enhance solubility or modify pharmacokinetic properties, as seen in analogous triazole derivatives used as prolyl-hydroxylase inhibitors .

Advanced Research Questions

Q. How can continuous-flow chemistry improve the synthesis of this compound?

Batch synthesis often suffers from long reaction times and moderate yields. Continuous-flow systems (e.g., microreactors) could enhance heat/mass transfer, reduce reaction times, and improve regioselectivity. For example, flow conditions with immobilized catalysts have been successfully applied to similar triazole derivatives, achieving higher yields and scalability .

Q. What analytical strategies beyond NMR are recommended to confirm regioisomeric purity?

Advanced techniques include:

  • X-ray crystallography : Resolves atomic-level structure but requires high-quality crystals.
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to verify connectivity.
  • LC-MS/MS : Detects trace impurities and quantifies regioisomeric ratios. Computational tools like Mercury (for crystallographic visualization) and density functional theory (DFT) calculations can predict spectral data and validate experimental results .

Q. How can researchers design experiments to study the oxidative stability of this compound?

Accelerated stability studies under oxidative conditions (e.g., H₂O₂, O₂ exposure) can identify degradation pathways. For instance, analogous thiazole-containing esters undergo spontaneous aerobic oxidation to hydroxylated products, highlighting the need for inert atmospheres or stabilizers in storage . HPLC monitoring under forced degradation conditions (e.g., elevated temperature, UV light) is recommended.

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

SHELXL requires high-resolution diffraction data for accurate refinement. Challenges include handling disorder in the triazole ring or ethyl group, which can be addressed by applying restraints (e.g., DFIX, SIMU) and validating with R-factor metrics. The program’s robust handling of twinned data and hydrogen-bonding networks makes it suitable for small-molecule crystallography .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Molecular docking (e.g., AutoDock) and DFT calculations (e.g., Gaussian) can simulate transition states and predict sites of nucleophilic attack. For example, the electron-deficient triazole ring may direct substitutions to the α-carbon of the acetate group, which can be validated experimentally via Hammett analysis or kinetic studies .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize regioselectivity by screening bases (e.g., K₂CO₃ vs. Na₂CO₃) and solvents .
  • Stability Protocols : Include control experiments under inert atmospheres to isolate oxidation pathways .
  • Crystallography : Use SHELXPRO for data integration and Mercury for void analysis in crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.